

A Comparative Guide to the Beta-Agonist Activity of Dilevalol, Pindolol, and Celiprolol

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Compound of Interest

Compound Name: *Dilevalol*

Cat. No.: *B1670639*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-agonist activity, also known as intrinsic sympathomimetic activity (ISA), of three beta-blockers: **dilevalol**, pindolol, and celiprolol. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the nuanced pharmacological differences between these agents.

At a Glance: Comparative Pharmacodynamics

Feature	Dilevalol	Pindolol	Celiprolol
Primary Beta-Blockade	Non-selective (β 1 and β 2)[1][2]	Non-selective (β 1 and β 2)[3][4]	Selective β 1[5][6]
Beta-Agonist Activity (ISA)	Selective β 2-agonist[1][2]	Non-selective partial agonist (β 1 and β 2)[3]	Partial β 2-agonist[5][6]
Reported Potency/Selectivity	Devoid of β 1-agonist action; shows more β 2-adrenoceptor selectivity than pindolol.[2][7]	Partial agonist at both β 1 and β 2 receptors.[3][8]	Described as a weak agonist at β 2-adrenoceptors.[9]
Additional Properties	No clinically significant α -antagonist property.[1]	Possesses some serotonergic activity (5-HT1A partial agonist).[4]	Weak α 2-receptor antagonist.[5]

Quantitative Comparison of Beta-Agonist Effects

Direct head-to-head quantitative comparisons of the intrinsic activity (E_{max}) and potency (pD_2 or ED_{50}) of **dilevalol**, pindolol, and celiprolol from a single study are limited in the available literature. However, data from various preclinical models provide valuable insights into their relative beta-agonist profiles.

In Vivo Hemodynamic Effects

The following table summarizes the observed in vivo effects attributed to the beta-agonist activity of each compound in different animal models.

Parameter	Dilevalol	Pindolol	Celiprolol	Experimental Model
Effect on Heart Rate (at rest)	Slight increase[7]	Moderate to marked increase[7]	Dose-dependent increase	Pithed Rats[7] / Conscious Dogs[10]
Effect on Diastolic Blood Pressure	Marked reduction[7]	Hypotensive effect proportional to chronotropic effect[7]	Dose-dependent decrease	Pithed Rats[7] / Conscious Dogs[10]
HR12/TPR12 Ratio*	Not Reported	0.61 ± 0.03	4.85 ± 2.63	Conscious Dogs[10]

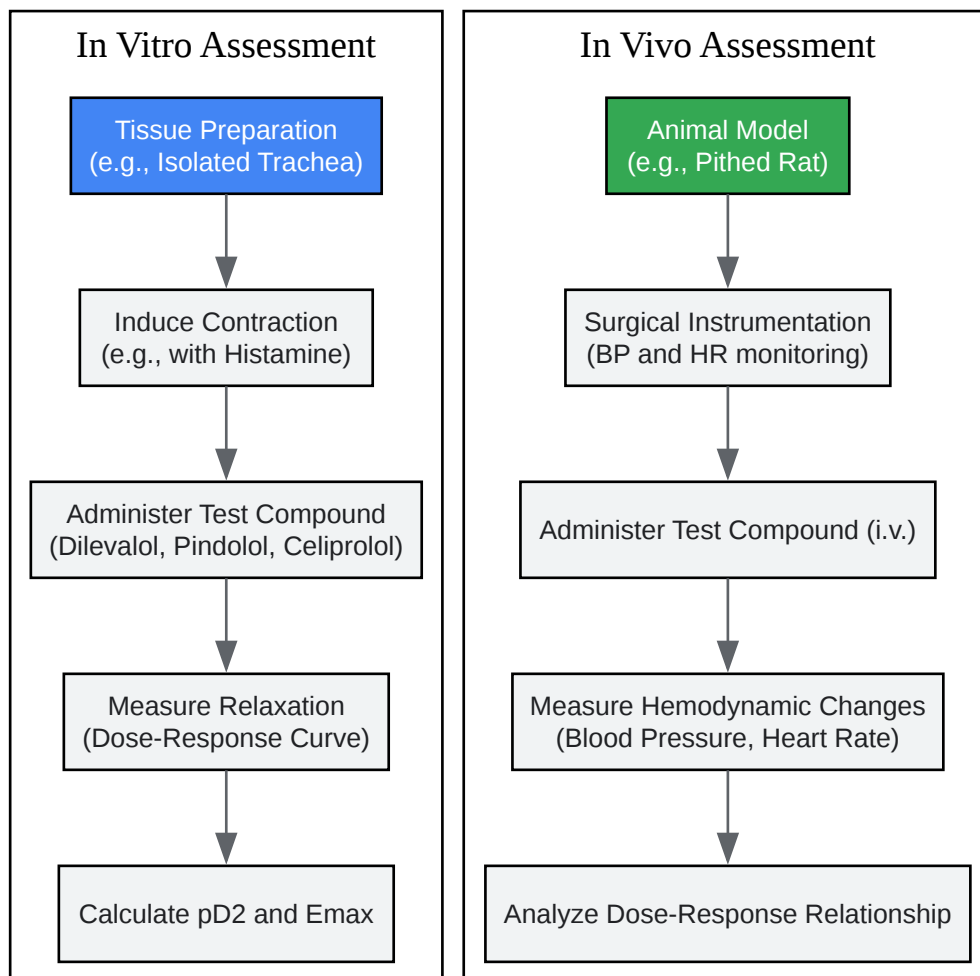
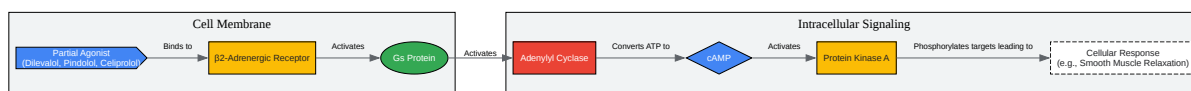
*HR12/TPR12 Ratio: Ratio of doses that elicited a 12% change in heart rate (HR) versus a 12% change in total peripheral resistance (TPR). A higher ratio suggests a more preferential reduction in TPR (vasodilation) over an increase in heart rate.[10]

In Vitro Tracheal Relaxation

Compound	Relative Relaxing Potency	Experimental Model
Dilevalol	Approximately 4.7 times more potent than labetalol[7]	Isolated guinea-pig trachea (histamine-induced contracture)[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.



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